molecular formula C20H21F6N7O7 B14186341 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid

Cat. No.: B14186341
M. Wt: 585.4 g/mol
InChI Key: DMRDKCWCVLXGAR-UHFFFAOYSA-N
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Description

The compound “3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, oxadiazole, imidazo, and propynyl groups, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid” involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. This is followed by the introduction of the oxadiazole and amino groups through cyclization and substitution reactions. The final step involves the addition of the propynyl group and the trifluoroacetic acid moiety under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The propynyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH) are commonly employed.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted alkyl or aryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s amino and oxadiazole groups may interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

Medicine

The compound’s unique structure could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The amino and oxadiazole groups may form hydrogen bonds with proteins or nucleic acids, altering their function. The imidazo[4,5-c]pyridine core could interact with enzyme active sites, inhibiting or modulating their activity. The propynyl group may facilitate the compound’s binding to hydrophobic pockets within target molecules.

Properties

Molecular Formula

C20H21F6N7O7

Molecular Weight

585.4 g/mol

IUPAC Name

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H19N7O3.2C2HF3O2/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;2*3-2(4,5)1(6)7/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);2*(H,6,7)

InChI Key

DMRDKCWCVLXGAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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